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Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156

Despite a comprehensive search of crystallographic databases and the scientific literature, the
specific crystal structure of 4-Chloro-8-iodoquinazoline has not been experimentally
determined or publicly reported. Therefore, a detailed technical guide on its crystal structure,
including quantitative data and experimental protocols for its determination, cannot be provided
at this time.

While the synthesis of 4-Chloro-8-iodoquinazoline has been described in the context of its
use as an intermediate in the preparation of other compounds, its isolation as a single crystal
and subsequent X-ray diffraction analysis do not appear to have been published.[1] Chemical
suppliers list the compound, confirming its existence and commercial availability.[2][3][4]

This guide will, therefore, outline the general methodologies and theoretical considerations that
would be applied to the determination and analysis of the crystal structure of 4-Chloro-8-
iodoquinazoline, should a suitable crystal be obtained.

Hypothetical Experimental Workflow for Crystal
Structure Determination

The determination of the crystal structure of a novel compound like 4-Chloro-8-
iodoquinazoline would follow a well-established experimental pipeline. This process is
visualized in the workflow diagram below.
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Hypothetical Workflow for Crystal Structure Determination
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Caption: A generalized workflow for the determination of a small molecule crystal structure.
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Key Experimental Protocols

Should the crystal structure of 4-Chloro-8-iodoquinazoline be pursued, the following
experimental protocols would be fundamental.

Synthesis and Purification

The synthesis of 4-Chloro-8-iodoquinazoline would likely follow established methods for the
formation of the quinazoline ring system, followed by halogenation. A reported synthesis
involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine
to yield 4-chloro-8-iodoquinazoline.[1] Following synthesis, the crude product would be
purified using techniques such as column chromatography or recrystallization to achieve the
high purity necessary for obtaining diffraction-quality crystals.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a
small organic molecule like 4-Chloro-8-iodoquinazoline, several crystallization techniques
would be employed:

e Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent
mixture) is allowed to evaporate slowly at a constant temperature.

» Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial,
which is then sealed in a larger container with a more volatile solvent in which the compound
is less soluble. The slow diffusion of the precipitant vapor into the compound'’s solution can
induce crystallization.

e Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and
promoting crystal growth.

Single-Crystal X-ray Diffraction

A suitable single crystal would be mounted on a goniometer and placed in a single-crystal X-
ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the
atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is
recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space
group. The initial positions of the atoms in the crystal lattice are determined using
computational methods such as direct methods or Patterson synthesis. This initial structural
model is then refined against the experimental data, adjusting atomic positions, and thermal
displacement parameters to achieve the best possible fit between the calculated and observed
diffraction patterns.

Anticipated Structural Features of 4-Chloro-8-
iodoquinazoline

Based on the known structures of related quinazoline derivatives, we can anticipate some
features of the 4-Chloro-8-iodoquinazoline crystal structure. The quinazoline ring system is
expected to be largely planar. The chlorine and iodine substituents will influence the electronic
properties and intermolecular interactions within the crystal lattice. It is likely that the crystal
packing would be governed by weak intermolecular interactions such as halogen bonding (C—
I--:N or C—CI-:-N) and mt—t stacking between the aromatic rings of adjacent molecules.

Data Presentation (Hypothetical)

If crystallographic data were available, it would be presented in tables for clarity and ease of
comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 4-Chloro-8-
iodoquinazoline.
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Parameter Value (Hypothetical)
Empirical formula CsHaCIIN2

Formula weight 290.49 g/mol
Temperature 100(2) K

Wavelength 0.71073 A

Crystal system Monoclinic

Space group P2i/c

Unit cell dimensions

a=XXXXA, a=90°

b=Y.YYYA B=YY.YYY®

c=22ZZ A, y=90°

Volume VVV.V A3

z 4

Density (calculated) D.DDD Mg/m3
Absorption coefficient M.JPY mm~1

F(000) FFF

Crystal size XXxVYY x ZZmm3
Theta range for data collection 6.6° to 66.6°
Reflections collected NNNNN

Independent reflections

nnnnn [R(int) = 0.0XXX]

Completeness to theta

99.9 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / params

nnnn/ 0/ ppp

Goodness-of-fit on F2

G.GGG

Final R indices [I>2a(1)]

R1 = 0.0XXX, wR2 = 0.0YYY
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R indices (all data) R1=10.0ZZZ, wRz2 = 0.0WWW

Largest diff. peak/hole P.PPP and -H.HHH e.A-3

Table 2: Hypothetical Selected Bond Lengths (A) and Angles (°) for 4-Chloro-8-
iodoquinazoline.

Bond Length (A) Atoms Angle (°)
I(1)-C(8) L.LLL() C(7)-C(8)-C(8a) AAA®)
CI(1)-C(4) M.MMM(m) N(3)-C(4)-C(4a) B.BB(b)
N(1)-C(2) N.NNN(n) C(2)-N(1)-C(8a) C.CC(c)
N(1)-C(8a) 0.000(0) C(2)-N(3)-C(4) D.DD(d)
N(3)-C(2) P.PPP(p)
N(3)-C(4) Q.QQQ(q)

Conclusion

While a definitive guide to the crystal structure of 4-Chloro-8-iodoquinazoline cannot be
presented due to the absence of experimental data, this document outlines the necessary
experimental framework and theoretical considerations for its determination. The synthesis of
this compound is known, making the primary obstacle to its structural elucidation the growth of
single crystals of sufficient quality for X-ray diffraction analysis. The future determination of this
crystal structure would be a valuable contribution to the fields of medicinal chemistry and
materials science, providing insights into its solid-state properties and intermolecular
interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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